AZ 10606120 Dihydrochloride
Overview
Description
AZ 10606120 Dihydrochloride is a potent P2X7 receptor antagonist . The KD values are 1.4 and 19 nM at human and rat P2X7 receptors respectively . It binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site and acts as a negative allosteric modulator . It exhibits anti-depressant effects and reduces tumour growth .
Molecular Structure Analysis
The molecular weight of AZ 10606120 Dihydrochloride is 495.48 . The chemical name is N - [2- [ [2- [ (2-Hydroxyethyl)amino]ethyl]amino]-5-quinolinyl]-2-tricyclo [3.3.1.13,7]dec-1-ylacetamide dihydrochloride .Chemical Reactions Analysis
AZ 10606120 Dihydrochloride is a useful tool for probing P2X7-mediated physiological and pathological processes both in cultures (0.1-10 µM) and in vivo (e.g. 5 mg/kg i.p., 300 nM i.m., or 3 µg i.c.v.; in mice) .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in water (2 mg/mL, clear when warmed) . It should be stored desiccated, protected from light under inert gas .Scientific Research Applications
Cardiology Research
AZ 10606120 Dihydrochloride (AZ) has been studied for its effects on heart conditions. One study found that AZ significantly decreased the frequency of shocks and anti-tachycardia pacing (ATP) in patients with implantable cardioverter defibrillators (ICDs), suggesting its potential as an effective treatment for reducing ventricular tachyarrhythmias in these patients (Singer et al., 2004).
Application in Atrial Fibrillation
Research on the efficacy of AZ in the treatment of atrial fibrillation, especially in the context of left ventricular systolic dysfunction, has been conducted. One study in the Azimilide Postinfarct Survival Evaluation (ALIVE) trial showed that AZ did not significantly differ from placebo in terms of mortality among atrial fibrillation patients, but fewer AZ patients developed atrial fibrillation compared to placebo patients (Pratt et al., 2004).
Analytical Chemistry and Pharmacology
In the field of analytical chemistry, AZ compounds have been utilized. For example, Azulen-1-yl-dicarbonyl (Az) is a novel, colored, protecting group used to mask primary and secondary alcohols, particularly useful in carbohydrate construction (Timmer et al., 2009). Also, the pharmacokinetics of azimilide following oral and intravenous administration has been characterized, providing insights into its absorption and metabolism (Corey et al., 1999).
Other Research Areas
AZ compounds have been explored in various other research contexts. For instance, a study on 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) discussed its use as a free radical-generating azo compound in small molecule and protein therapeutics (Werber et al., 2011). Additionally, azemiopsin, a peptide from the Azemiops feae viper venom, has been evaluated as a potential muscle relaxant, illustrating the diverse applications of AZ-related compounds in biomedical research (Shelukhina et al., 2018).
properties
IUPAC Name |
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFONFUUWORSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AZ 10606120 Dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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